molecular formula C9H18F3N3 B2563570 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine CAS No. 1339701-10-8

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine

Cat. No.: B2563570
CAS No.: 1339701-10-8
M. Wt: 225.259
InChI Key: LIOCIHLLAFIHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine is a fluorinated organic compound characterized by its unique structure, which includes a piperazine ring substituted with a trifluoropropyl group and an ethanamine moiety. This compound is typically a colorless to pale yellow liquid at room temperature and pressure, and it possesses a distinctive, pungent odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine generally involves the reaction of piperazine with 3,3,3-trifluoropropyl halides under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group imparts unique electronic and steric properties to the compound, influencing its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanol
  • 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid
  • 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propane

Uniqueness

Compared to similar compounds, 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine stands out due to its specific structural features, such as the ethanamine moiety, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoropropyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F3N3/c10-9(11,12)1-3-14-5-7-15(4-2-13)8-6-14/h1-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOCIHLLAFIHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(F)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.